molecular formula C9H17BO3 B2842849 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol CAS No. 1294009-05-4

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol

Cat. No.: B2842849
CAS No.: 1294009-05-4
M. Wt: 184.04
InChI Key: SDQIEQJUQUFRHB-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, with the molecular formula C 9 H 17 BO 3 , is a chemical compound that features a reactive prop-2-en-1-ol (allyl alcohol) chain linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. This structure combines an alcohol functional group with a protected boronic acid, making it a potential bifunctional building block in synthetic chemistry. The pinacol ester group is a common protecting and handling form for boronic acids, which are crucial reagents in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . As a commercial product, it is offered by suppliers with various packaging options to meet laboratory needs . This product is intended for research applications as a chemical intermediate or building block. Researchers should handle it with appropriate care, noting that it may be offered for cold-chain transportation and storage under an inert atmosphere at 2-8°C to ensure stability . This compound is For Research Use Only. It is not intended for personal, veterinary, or household use.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-7(6-11)10-12-8(2,3)9(4,5)13-10/h11H,1,6H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQIEQJUQUFRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1294009-05-4
Record name 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol typically involves the reaction of an appropriate alkyne with a boron-containing reagent. One common method is the hydroboration of alkynes using a borane reagent, followed by oxidation to yield the desired product . The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the boron-oxygen bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield high-purity products .

Chemical Reactions Analysis

Copper-Catalyzed Borylation Reactions

Copper(I) catalysts enable stereoselective borylation of alkynes. For example, CuCl with NaOt-Bu and a carbene ligand (1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride) in THF facilitates the synthesis of (Z)-configured boronic esters .

Reaction Parameter Details
Catalyst SystemCuCl (5 mol%), NaOt-Bu (20 mol%), carbene ligand (6 mol%)
SolventTHF
TemperatureRoom temperature → 50°C
Yield64–79% (depending on substrate)
StereoselectivityPredominantly (Z)-isomer due to syn-addition mechanism

Characteristic ¹H NMR signals for the (Z)-isomer include δ 6.68 (s, 1H) for the vinylic proton and δ 4.31 (d, J = 6.0 Hz, 2H) for the hydroxymethyl group .

Functionalization via Conjugate Addition

The compound participates in β-borylation of α,β-unsaturated aldehydes under Cu(I)-catalyzed conditions. For instance, reactions with cinnamaldehyde derivatives yield β-boryl acetals or homoallylic boronates (e.g., 3a/4a in a 3:1 ratio) .

Key Findings :

  • Catalyst : Cu(I)/DM-BINAP system achieves enantioselectivity (up to 98% ee) .

  • Solvent Optimization : IPA enhances reaction rates and enantiomeric excess compared to THF .

  • Scope : Compatible with aryl, alkyl, and silyl-substituted substrates (yields: 54–96%) .

Stability and Post-Synthetic Modifications

  • Hydrolysis Prevention : Addition of 2,3-dimethylbutane-2,3-diol and MgSO₄ converts hydrolyzed boronic acid back to the ester form .

  • IR Analysis : Strong B–O stretches at 1298–1675 cm⁻¹ and O–H bands at 3342 cm⁻¹ confirm boronic ester and alcohol functionalities .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its boron atom can facilitate cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This property is crucial in synthesizing complex organic molecules.

Key Reactions:

  • Suzuki Coupling: The compound can be employed in Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the successful use of this compound in synthesizing aryltrifluoroborate salts from boronic acid pinacol esters, achieving good to excellent yields .

Materials Science

In materials science, 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol has been utilized in the development of polymers and organic electronic materials.

Applications:

  • Photovoltaic Devices: Research indicates that this compound can be incorporated into copolymers for photovoltaic applications. Its structural properties enhance the efficiency of charge transport within the polymer matrix .

Medicinal Chemistry

The compound has shown potential as a precursor for developing novel therapeutic agents. Its boron-containing structure is advantageous for creating compounds with enhanced biological activity.

Anticancer Activity:
Recent studies have explored the synthesis of boron-based derivatives from this compound that exhibit anticancer properties. For instance, derivatives targeting specific cancer cell lines have been synthesized using this compound as a starting material .

Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisUsed as an intermediate in Suzuki coupling reactions for biaryl synthesis
Materials ScienceIncorporated into polymers for enhanced charge transport in photovoltaic devices
Medicinal ChemistryServes as a precursor for anticancer agents targeting specific cancer cell lines

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol involves the formation of a boron-oxygen bond, which facilitates various coupling reactions. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, thereby enabling the formation of new carbon-carbon bonds. This compound’s reactivity is largely due to the presence of the dioxaborolane ring, which stabilizes the boron atom and enhances its reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent Features Key Properties/Applications References
2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol C₉H₁₅BO₃ Allylic alcohol, tetramethyl dioxaborolane Suzuki couplings, polymer synthesis
(Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol C₁₀H₁₇BO₃ Extended allylic chain (C4) Higher lipophilicity; reduced solubility
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol C₁₅H₂₁BO₄ Phenoxy linker, longer alkyl chain Enhanced thermal stability; drug discovery
2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol C₁₃H₂₃BN₂O₃ Pyrazole heterocycle, branched alcohol Chelation with transition metals
2-(4-Methyl-3-(tetramethyl-dioxaborolan-2-yl)phenyl)propan-2-ol C₁₆H₂₃BO₃ Aromatic phenyl group, tertiary alcohol Steric hindrance; controlled reactivity
Key Observations:
  • Chain Length and Solubility: The allylic chain length inversely correlates with aqueous solubility. For example, the C4 analogue (butenol derivative) exhibits lower solubility than the parent compound due to increased hydrophobicity .
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., pyrazole in ) reduce boron electrophilicity, slowing transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., phenoxy in ) enhance stability but may require harsher reaction conditions.
  • Steric Protection : Bulky substituents like the tertiary alcohol in shield the boron center, reducing undesired side reactions (e.g., protodeboronation) .

Physicochemical Properties

Property Target Compound (Z)-3-(Dioxaborolanyl)butenol Pyrazole Derivative
Molecular Weight 194.03 212.06 266.14
Melting Point Not reported 45–47°C 98–100°C
Storage Ambient Refrigerated 2–8°C (inert atmosphere)
Hazards H302, H315 H302, H319 H302, H315, H319, H335
  • Thermal Stability: Phenoxy-linked derivatives (e.g., ) exhibit superior thermal stability (decomposition >200°C) compared to allylic alcohols (decomposition ~150°C) due to aromatic conjugation .
  • Hardness (η) : Calculated absolute hardness (η = ½(I – A)) for boronate esters ranges from 3–5 eV, with tetramethyl groups slightly increasing η (i.e., reducing softness) compared to unsubstituted analogues .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides under Pd catalysis, similar to other tetramethyl dioxaborolane derivatives. However, sterically hindered analogues (e.g., ) require higher temperatures (80–100°C vs. 60°C for the parent compound) .
  • Protodeboronation Resistance : Compounds with bulky substituents (e.g., tertiary alcohol in ) show reduced protodeboronation in acidic conditions compared to linear alcohols .

Biological Activity

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol, also known by its CAS number 1294009-05-4, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and case studies.

The molecular formula of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol is C₉H₁₇BO₃ with a molecular weight of 184.04 g/mol. The compound has unique structural features that contribute to its biological activities.

PropertyValue
Molecular FormulaC₉H₁₇BO₃
Molecular Weight184.04 g/mol
CAS Number1294009-05-4
Boiling PointNot available
DensityNot specified

Antimicrobial Activity

Research indicates that compounds similar to 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol exhibit antimicrobial properties. For instance, derivatives of dioxaborolane have shown effectiveness against various strains of bacteria and fungi. A study highlighted that certain boron-containing compounds can inhibit the growth of multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Anticancer Properties

The anticancer potential of boron-containing compounds is significant. In vitro studies have demonstrated that similar compounds can selectively inhibit cancer cell proliferation while sparing normal cells. For example, a related compound demonstrated an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing much lower toxicity towards non-cancerous MCF10A cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. Boron compounds can influence enzyme activity and cellular signaling pathways, leading to enhanced apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of boron derivatives, researchers evaluated the activity of several compounds against clinical isolates of MRSA and Mycobacterium species. The study found that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics .

Evaluation of Anticancer Activity

Another research effort investigated the anticancer properties of boron-containing compounds in vivo using mouse models. The results indicated that these compounds could reduce tumor growth significantly compared to controls. Specifically, treatment with a related compound resulted in a more than two-log reduction in tumor burden in treated mice .

Q & A

Q. What are the common synthetic routes for preparing 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol?

The compound is synthesized via hydroboration of propargyl alcohol derivatives using pinacolborane (HBpin) in the presence of transition metal catalysts like iridium or palladium. For example, a modified hydroboration protocol with optimized stoichiometry (1:1.2 alkynol:HBpin) and catalytic [Ir(COD)OMe]₂ at 60°C yields ~69% of the target boronate ester . Alternative routes involve Suzuki-Miyaura coupling of pre-functionalized alkenyl halides with tetramethyl dioxaborolane derivatives under inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the allylic proton (δ ~5.8–6.2 ppm, multiplet) and the boron-attached methyl groups (δ ~1.2–1.3 ppm, singlet) .
  • ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the presence of the boronate ester .
  • X-ray crystallography : Structural validation via SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and bond angles, particularly for the boron-oxygen framework .

Q. What role does the tetramethyl dioxaborolan moiety play in the compound’s reactivity?

The tetramethyl groups act as steric and electronic stabilizers, preventing boron hydrolysis and enhancing solubility in non-polar solvents. This moiety also facilitates transmetalation in cross-coupling reactions by coordinating with palladium catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 1–2 mol% loading improves coupling efficiency with aryl halides .
  • Solvent system : Use toluene/ethanol (3:1) with K₂CO₃ as a base to balance reactivity and solubility .
  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours, monitored by TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) .

Q. How to address challenges like hydrolysis or stability during storage?

  • Storage : Maintain under argon at –20°C in flame-dried glassware with molecular sieves (3Å) to prevent moisture ingress .
  • Handling : Use Schlenk techniques for synthesis and purification. Hydrolysis by-products (e.g., boric acid) can be removed via silica gel chromatography .

Q. What strategies mitigate undesired by-products in the synthesis?

  • Stoichiometric control : Limit HBpin excess to ≤1.2 equivalents to reduce dihydroboration by-products .
  • Purification : Gradient elution (hexanes to EtOAc) on silica gel isolates the target compound from oligomeric boronates .
  • Reaction monitoring : In-situ ¹¹B NMR tracks boron intermediate formation, enabling early termination if side reactions dominate .

Q. How does steric hindrance from the tetramethyl groups influence cross-coupling efficiency?

The bulky tetramethyl groups slow transmetalation by restricting palladium’s access to the boron center. This necessitates longer reaction times or elevated temperatures. Bulky electron-rich ligands (e.g., SPhos) counteract this by accelerating oxidative addition .

Q. Are there computational methods to predict the reactivity of this compound in new reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boron center’s Lewis acidity (η ≈ 8.5 eV) and predict regioselectivity in allylic substitutions. Frontier Molecular Orbital (FMO) analysis identifies the LUMO localization on boron, guiding electrophilic attack pathways .

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